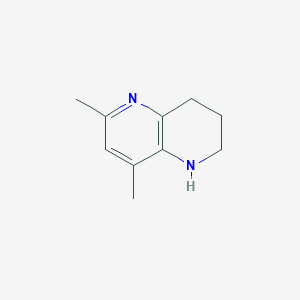

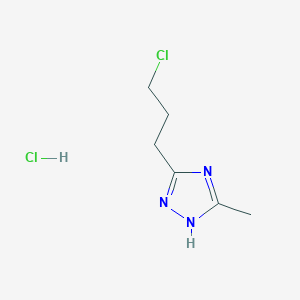

![molecular formula C15H16Br2ClF3N2O2 B2770877 9,10-Dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodecane CAS No. 337920-36-2](/img/structure/B2770877.png)

9,10-Dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a spirocyclic structure. The pyridine ring, being aromatic, would contribute to the compound’s stability. The trifluoromethyl group would likely make the compound more lipophilic (fat-soluble), which could affect its behavior in biological systems .Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on the specific conditions and reagents present. For instance, the pyridine ring could potentially undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase its lipophilicity, while the presence of the pyridine ring could contribute to its aromaticity and stability .Applications De Recherche Scientifique

Structural Analysis and Conformation

- Studies on similar spirocyclic compounds have elucidated their structural details using X-ray diffraction and NMR techniques, revealing insights into their stereoscopic structures and the effects of differently shielding aromatic rings (Xiao-Qiao Sun et al., 2010).

- Analysis of tetraoxaspirododecane derivatives demonstrated the stability of the twist-chair conformation in the tetraoxepane ring, highlighting the minimal effect of halogen atoms on geometric parameters and crystal packing (L. Khalilov et al., 2020).

Catalysis and Chemical Synthesis

- The use of pyridine-based compounds in the synthesis of complex nickel clusters demonstrates their potential in catalysis and materials science, where such clusters exhibit ferromagnetic exchange (Constantinos G. Efthymiou et al., 2016).

- Research on the synthesis of novel trispiropyrrolidine/thiapyrrolizidines in deep eutectic solvent highlights the role of such spirocyclic compounds in facilitating regio- and diastereoselective syntheses, showing the versatility of spirocyclic frameworks in organic synthesis (Ruby Singh and Aakash Singh, 2017).

Metal-Organic Frameworks and Coordination Chemistry

- Spirocyclic compounds have been employed in the coordination chemistry of lanthanide(III) elements, suggesting applications in separation processes and nuclear waste management, as shown by their ability to distinguish between americium(III) and europium(III) (M. Hudson et al., 2003).

Molecular Electronics and Supramolecular Chemistry

- The development of phosphorus-nitrogen compounds with spiro-crypta phosphazene derivatives indicates potential applications in molecular electronics and the design of novel supramolecular structures (Z. Kılıç et al., 2009).

Environmental and Green Chemistry

- Studies on the desulfurization of oils using ionic liquids featuring pyridine and other heterocyclic components suggest environmental applications, particularly in enhancing the extraction efficiency of sulfur compounds from hydrocarbons (J. Holbrey et al., 2008).

Mécanisme D'action

Without specific studies or literature on this compound, it’s difficult to predict its mechanism of action in biological systems. The trifluoromethyl group is often used in pharmaceuticals to increase lipophilicity and metabolic stability , so it’s possible that this compound could have some biological activity.

Orientations Futures

Propriétés

IUPAC Name |

9,10-dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodecane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Br2ClF3N2O2/c16-10-7-24-14(25-8-11(10)17)1-3-23(4-2-14)13-12(18)5-9(6-22-13)15(19,20)21/h5-6,10-11H,1-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNCRSGWIZEEIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCC(C(CO2)Br)Br)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Br2ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

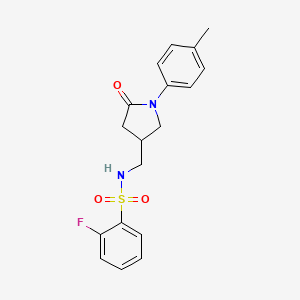

![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2770794.png)

![2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride](/img/structure/B2770795.png)

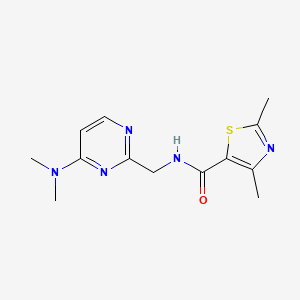

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2770796.png)

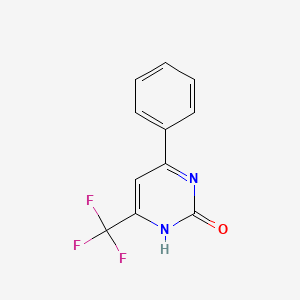

![N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770797.png)

![2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2770804.png)

![7-(tert-butyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2770806.png)

![3-[3-(benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2770814.png)

![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol](/img/structure/B2770816.png)